molecular formula C23H29N3O6S2 B12700448 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate CAS No. 93840-63-2

10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate

Cat. No.: B12700448
CAS No.: 93840-63-2
M. Wt: 507.6 g/mol
InChI Key: GXCDQNVHCJQZDY-BTJKTKAUSA-N
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Description

10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. It is a derivative of phenothiazine, a class of compounds with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate typically involves the reaction of phenothiazine with dimethylamine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets and pathways. It acts as an antagonist on dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2-receptors, and muscarinic receptors (M1/M2). These interactions result in a range of pharmacological effects, including sedation, antiemesis, and antipsychotic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in both research and therapeutic applications .

Properties

CAS No.

93840-63-2

Molecular Formula

C23H29N3O6S2

Molecular Weight

507.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide

InChI

InChI=1S/C19H25N3O2S2.C4H4O4/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5;5-3(6)1-2-4(7)8/h6-12,14H,13H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GXCDQNVHCJQZDY-BTJKTKAUSA-N

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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